molecular formula C12H16N2O4 B3096251 1-(3-Methoxy-4-nitrophenyl)piperidin-3-ol CAS No. 1275398-59-8

1-(3-Methoxy-4-nitrophenyl)piperidin-3-ol

Cat. No.: B3096251
CAS No.: 1275398-59-8
M. Wt: 252.27 g/mol
InChI Key: TWWSEXSJRRYTHW-UHFFFAOYSA-N
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Description

1-(3-Methoxy-4-nitrophenyl)piperidin-3-ol is an organic compound with the molecular formula C12H16N2O4. It is a piperidine derivative, characterized by the presence of a methoxy group and a nitro group on the phenyl ring, and a hydroxyl group on the piperidine ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxy-4-nitrophenyl)piperidin-3-ol typically involves the following steps:

    Piperidine Ring Formation: The formation of the piperidine ring can be accomplished through a cyclization reaction involving the appropriate precursors.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and cyclization processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxy-4-nitrophenyl)piperidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone or other oxidized derivatives.

    Reduction: The nitro group on the phenyl ring can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium or platinum catalyst, or other reducing agents such as sodium borohydride.

    Substitution: Nucleophiles such as halides, amines, or thiols under suitable conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-(3-Methoxy-4-nitrophenyl)piperidin-3-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Methoxy-4-nitrophenyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Receptor Interaction: Binding to cellular receptors and modulating their activity.

    Pathway Modulation: Affecting signaling pathways and gene expression.

Comparison with Similar Compounds

1-(3-Methoxy-4-nitrophenyl)piperidin-3-ol can be compared with other similar compounds, such as:

    1-(3-Methoxy-4-nitrophenyl)piperidin-4-ol: Similar structure but with the hydroxyl group on the 4-position of the piperidine ring.

    1-(3-Methoxy-4-nitrophenyl)piperidin-4-one: Similar structure but with a ketone group on the 4-position of the piperidine ring.

    1-(3-Methoxy-4-nitrophenyl)piperazine: Similar structure but with a piperazine ring instead of a piperidine ring.

Properties

IUPAC Name

1-(3-methoxy-4-nitrophenyl)piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-18-12-7-9(4-5-11(12)14(16)17)13-6-2-3-10(15)8-13/h4-5,7,10,15H,2-3,6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWWSEXSJRRYTHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N2CCCC(C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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